molecular formula C6H6Br2N2 B372474 2,6-dibromo-N-methylpyridin-3-amine CAS No. 84539-50-4

2,6-dibromo-N-methylpyridin-3-amine

Cat. No.: B372474
CAS No.: 84539-50-4
M. Wt: 265.93g/mol
InChI Key: GNZAMGYWQVVOSR-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-methylpyridin-3-amine is a high-purity chemical compound offered for industrial and scientific research applications. As a dibrominated, N-methylated aminopyridine, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds within this class are frequently utilized in the exploration of new therapeutic agents, particularly due to their potential role in modulating biological pathways . For research purposes only. Not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions. Avoid dust formation, breathing vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move to fresh air and seek medical attention. If on skin, wash thoroughly with soap and water . Collect and dispose of in accordance with all applicable local and national regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAMGYWQVVOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293129
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-50-4
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID401293129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 2,6 Dibromo N Methylpyridin 3 Amine

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂Key Organics keyorganics.net
Molecular Weight 265.93 g/mol Sigma-Aldrich sigmaaldrich.com
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in common organic solventsInferred from related compounds

For comparison, the related compound 2-Amino-3,5-dibromo-6-methylpyridine (B183029) has a melting point of 143.5-148.5 °C. sigmaaldrich.com Another related compound, 2-Bromo-6-methylpyridine, is a liquid with a boiling point of 102-103 °C at 20 mmHg. sigmaaldrich.com

Synthesis of 2,6 Dibromo N Methylpyridin 3 Amine

Established Synthetic Routes

A common strategy for the synthesis of aminopyridines involves the substitution of a halogen on the pyridine ring. For instance, a method for synthesizing 2-bromo-6-substituted pyridines involves the selective copper-catalyzed coupling reaction of 2,6-dibromopyridine (B144722) with an appropriate amine. This approach allows for the retention of one bromine atom for further functionalization.

Another relevant synthetic methodology is the direct bromination of an aminopyridine precursor. For example, a patented method for the preparation of 2,5-dibromo-3-methylpyridine (B189406) involves the bromination of 2-amino-3-methylpyridine (B33374) followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. google.com

Novel Synthetic Methodologies

More recent synthetic strategies that could be adapted for the synthesis of this compound include one-pot procedures that combine multiple reaction steps to improve efficiency and reduce waste. For example, methods for the synthesis of substituted pyridines from readily available starting materials through cascade reactions are continuously being developed. orgsyn.org

Strategic Applications of 2,6 Dibromo N Methylpyridin 3 Amine As a Building Block in Complex Chemical Architectures

Construction of Advanced Pyridine-Based Heterocyclic Systems

The dibromo-N-methylaminopyridine scaffold is an excellent starting point for creating more complex pyridine-based structures. The two bromine atoms serve as handles for introducing a wide array of substituents through cross-coupling reactions, while the amino group can participate in cyclization reactions to form fused ring systems.

Synthesis of Multi-substituted Pyridine (B92270) Derivatives

The presence of two bromine atoms on the pyridine ring of 2,6-dibromo-N-methylpyridin-3-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or other organic fragments at the 2- and 6-positions, leading to a diverse library of multi-substituted pyridines.

Research on analogous compounds, such as 3,5-dibromo-2,4,6-trimethylpyridine, has demonstrated the feasibility of this approach. In these studies, the dibromo-pyridine is coupled with various arylboronic acids to produce 3,5-diaryl-2,4,6-trimethylpyridines in high yields. beilstein-journals.orgnih.gov The reaction conditions are typically optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve full conversion and minimize byproducts. beilstein-journals.orgnih.gov Similarly, microwave-assisted Suzuki-Miyaura cross-couplings have been effectively used on 2,6-dibromopyridine (B144722) to generate both mono- and diaryl pyridines rapidly and in high yields. heteroletters.org

Another key transformation is the substitution of the bromine atoms with nitrogen nucleophiles. Copper-catalyzed amination reactions have been successfully employed for the diamination of 2,6-dibromopyridine using aqueous ammonia, affording 2,6-diaminopyridine (B39239) in good yields. researchgate.net This method is tolerant of various functional groups on the pyridine ring. researchgate.net A microwave-assisted, copper-catalyzed amination of 2,6-dihalopyridines has also been established as a practical route to substituted 2,6-diaminopyridines. researchgate.net These established methodologies highlight the potential of this compound to be converted into a wide range of di-substituted derivatives, where the bromine atoms are replaced with carbon or nitrogen-based groups.

Table 1: Examples of Cross-Coupling Reactions on Dibromopyridine Scaffolds This table is based on data from analogous dibromopyridine compounds.

Starting Material Coupling Partner Catalyst/Conditions Product Type Yield (%) Reference
3,5-Dibromo-2,4,6-trimethylpyridine Phenylboronic acid Pd(OAc)₂, S-Phos, K₃PO₄, Toluene 3,5-Diarylpyridine 96% nih.gov
2,6-Dibromopyridine Arylboronic acids Pd[dppf]Cl₂, Na₂CO₃, Dioxane:H₂O, MWI 2,6-Diarylpyridine High heteroletters.org
2,6-Dibromopyridine Aqueous NH₃ CuI, DMEDA, Ethylene glycol 2,6-Diaminopyridine 68% researchgate.net

Incorporation into Fused Heterocyclic Ring Systems

The 3-amino group, positioned adjacent to a halogen atom, makes this compound a prime candidate for constructing fused heterocyclic ring systems. One of the most prominent examples of such a transformation is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous biologically active compounds and commercial drugs. beilstein-journals.org

The classical synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction). organic-chemistry.org The N-methylamino group in this compound, along with the adjacent bromine at the 2-position, provides the necessary components for intramolecular cyclization to form a five-membered imidazole (B134444) ring fused to the parent pyridine. Modern variations of this synthesis are numerous and include copper-catalyzed reactions with α-diazoketones rsc.org, catalyst-free cascades with bromo-alkynes organic-chemistry.org, and multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.org

Furthermore, domino reactions involving palladium-catalyzed C-N coupling and C-H activation are powerful strategies for building fused polycyclic systems. For instance, α-carbolines have been synthesized from 2-amino-3-bromopyridines and iodobenzenes through a sequence of N-arylation followed by intramolecular C-H activation. chim.it Such strategies could be adapted to this compound, using the 3-amino and 2-bromo functionalities to first couple with a suitable partner, followed by a cyclization step to create novel fused architectures.

Role in the Design and Synthesis of Functional Molecules

Beyond serving as a scaffold for complex heterocycles, this compound is a valuable intermediate in the synthesis of molecules designed for specific functions, ranging from metal coordination to biological activity and materials science.

Precursor for Ligands in Coordination Chemistry

The development of new ligands is central to advancing coordination chemistry and catalysis. Polydentate ligands based on pyridine are of particular interest. The structure of this compound is well-suited for creating such ligands. The two bromine atoms can be substituted via cross-coupling reactions to introduce additional coordinating groups.

A well-established strategy is the synthesis of terpyridine (tpy) ligands, which are classic tridentate chelators, by coupling 2,6-dihalopyridines with 2-stannylpyridines (Stille coupling) or other organometallic pyridine reagents. nih.govmdpi.comrsc.org This approach allows for the creation of a wide variety of substituted terpyridines. nih.govrsc.org Similarly, 2,6-dihalopyridines are used to synthesize 2,6-dipyrazolylpyridine whiterose.ac.uk and 2,6-di(quinolin-8-yl)pyridine ligands researchgate.net, which form stable complexes with transition metals like ruthenium, exhibiting interesting photoluminescent properties. researchgate.net

For this compound, substitution of the two bromines with coordinating moieties (e.g., pyrazolyl, pyridyl) would yield a potentially tetradentate ligand, with the pyridine nitrogen and the N-methylamino group acting as two additional donor sites. The ability to create such multidentate ligands makes this compound a valuable precursor for developing new metal complexes for catalysis and materials applications.

Intermediate for Agrochemical Compound Synthesis

Substituted pyridines are a cornerstone of the modern agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing a pyridine core. nih.govjst.go.jp Halogenated pyridines are particularly important as intermediates because the halogens can be readily displaced or used as handles in coupling reactions to build the final active ingredient. google.comgoogle.com

Patents have described a wide range of substituted pyridines for use as pesticides and fungicides. clinicaldigest.orgjustia.comgoogle.com.qa For example, 2-chloro-5-chloromethylpyridine is a key intermediate for certain herbicides. google.com The utility of halogenated aminopyridines is also well-documented; for instance, 2-amino-3,5-dibromo-6-methylpyridine (B183029) is employed in the development of agrochemicals. The structural features of this compound—a halogenated aminopyridine—fit the profile of a versatile precursor for agrochemical synthesis. The bromine atoms can be functionalized to attach toxophoric groups or moieties that modulate the compound's biological activity and physical properties, such as uptake and translocation in plants. The introduction of specific groups, like halopyrazoles, has been shown to significantly enhance the insecticidal and fungicidal activity of natural pesticides. nih.govmdpi.com

Building Block for Specialty Materials Research

The field of materials science continuously seeks new organic molecules for applications in electronics, optics, and smart materials. Conjugated polymers, which feature alternating single and double bonds along their backbone, are of particular interest due to their unique optoelectronic properties. Dibromo-aromatic compounds are essential monomers for the synthesis of these polymers via organometallic polycondensation reactions.

The structure of this compound makes it a suitable monomer for creating novel functional polymers. The two bromine atoms provide the necessary reaction sites for polymerization. For example, π-conjugated polymers have been synthesized through the dehalogenative polycondensation of monomers like 2,5-dibromopyridine. nih.gov In a related study, researchers prepared polypyridines with sulfonic acid side chains starting from 2-amino-3,5-dibromopyridine, demonstrating how the amino group can be used to introduce functionality into the final polymer. researchgate.netoup.com

In addition to polymers, dibromopyridines serve as building blocks for liquid crystals. By exploiting the different reactivities of the bromine atoms in 2,5-dibromopyridine, a series of 2,5-disubstituted pyridine-based liquid crystalline materials have been synthesized. tandfonline.com Given these precedents, this compound could be used to develop new conjugated polymers or liquid crystals where the N-methylamino group imparts specific properties such as solubility, processability, or intermolecular interactions.

Computational Chemistry and Advanced Spectroscopic Characterization of 2,6 Dibromo N Methylpyridin 3 Amine and Its Analogs

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of a molecule, complementing and predicting experimental findings.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for predicting the three-dimensional geometry and electronic landscape of molecules. By approximating the electron density of a system, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately calculate optimized molecular structures. nih.govnih.gov For 2,6-dibromo-N-methylpyridin-3-amine, these calculations would reveal key geometric parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters Calculated by DFT for a Substituted Pyridine (B92270) Analog. Note: Data for a representative brominated pyridine analog, 3-bromo-2-hydroxypyridine (B31989), is shown to illustrate typical computational outputs.

ParameterCalculated Value (B3LYP)
Bond Lengths (Å)
C-Br1.875
C-N (ring)1.345 - 1.378
C-C (ring)1.380 - 1.410
**Bond Angles (°) **
C-C-Br121.5
C-N-C (ring)117.8

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com Conversely, a large energy gap indicates higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylamino group and the pyridine ring, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing bromine atoms. DFT calculations for analogous compounds like 3-bromo-2-hydroxypyridine have determined specific energy values for these orbitals. mdpi.com These calculations provide a quantitative basis for assessing the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 2: Representative FMO Energies and Reactivity Descriptors Calculated for a Brominated Pyridine Analog (3-Bromo-2-hydroxypyridine).

ParameterEnergy (eV)Interpretation
EHOMO-7.467Electron-donating ability mdpi.com
ELUMO-0.682Electron-accepting ability mdpi.com
Energy Gap (ΔE)6.785Chemical reactivity and stability mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the van der Waals surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded: red and yellow regions indicate a negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue regions indicate a positive electrostatic potential (electron-poor areas, attractive to nucleophiles). Green areas represent neutral potential. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer direct experimental evidence to confirm the structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the types of carbon atoms present. researchgate.netresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two remaining aromatic protons on the pyridine ring, a signal for the N-H proton (which may be broad and can exchange with D₂O), and a signal for the N-methyl (CH₃) group. The chemical shifts (δ) of the aromatic protons are influenced by the strong electron-withdrawing effect of the bromine atoms and the electron-donating effect of the amino group. The ¹³C NMR spectrum would show signals for the five carbons of the pyridine ring and one for the methyl carbon. The carbons bonded directly to the bromine atoms (C2 and C6) would be significantly shifted downfield.

Table 3: Predicted and Analog-Based ¹H and ¹³C NMR Chemical Shifts (δ, ppm). Note: Data is based on analysis of closely related structures such as 2,6-dibromopyridin-3-amine and other substituted aminopyridines as direct data for the title compound is not available. nih.govchemicalbook.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H (H4, H5)7.0 - 8.0115 - 145
N-CH₃~2.9 - 3.2~30 - 35
N-HVariable (broad)-
C-Br (C2, C6)-~140 - 150
C-N (C3)-~145 - 155

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. researchgate.net

The FT-IR and Raman spectra of this compound would provide clear evidence for its key structural features. The N-H stretching vibration of the secondary amine would appear as a characteristic band in the FT-IR spectrum. Aromatic C-H stretching vibrations and pyridine ring C=C and C=N stretching vibrations would also be observable. The C-N stretching vibrations and the C-Br stretching vibrations, which occur at lower frequencies, would further confirm the structure. A detailed vibrational analysis of the related 2,6-dibromo-4-nitroaniline (B165464) has shown how DFT calculations can be used to assign specific experimental bands to particular vibrational modes. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound. Note: Frequencies are based on known ranges for functional groups and data from analogous compounds. nih.govmdpi.comspectroscopyonline.com

Vibrational Mode Technique Expected Frequency Range (cm⁻¹)
N-H StretchFT-IR3300 - 3500
Aromatic C-H StretchFT-IR, Raman3000 - 3100
Aliphatic C-H Stretch (N-CH₃)FT-IR, Raman2850 - 2960
Pyridine Ring (C=C, C=N) StretchFT-IR, Raman1400 - 1600
N-H BendFT-IR1500 - 1650
C-N StretchFT-IR, Raman1250 - 1350
C-Br StretchFT-IR, Raman500 - 650

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). For this compound, the exact mass can be calculated, which is a critical first step in its characterization. The presence of two bromine atoms gives a distinct isotopic pattern in the mass spectrum, which further aids in its identification.

Accurate Mass Determination The molecular formula of this compound is C₆H₆Br₂N₂. High-resolution techniques such as electrospray ionization (ESI) are used to determine the experimental mass with high precision, which can then be compared to the calculated theoretical mass.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₆Br₂N₂
Calculated Exact Mass 267.8949 g/mol

This data is based on theoretical calculations for the specified molecular formula.

Fragmentation Studies The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. libretexts.org While a specific experimental fragmentation pattern for this compound is not readily available in the literature, a probable fragmentation pathway can be predicted based on the functional groups present and general fragmentation rules for similar compounds. libretexts.orgsavemyexams.com

Upon ionization, the molecular ion [C₆H₆Br₂N₂]⁺˙ would be formed. The weakest bonds are typically the first to cleave. libretexts.org Likely fragmentation pathways would include:

Loss of a bromine atom: This would result in a significant fragment ion [C₆H₆BrN₂]⁺. Due to the two bromine isotopes (⁷⁹Br and ⁸¹Br), this would appear as a characteristic doublet.

Loss of the methyl group: Cleavage of the N-CH₃ bond would yield a fragment at [M-15]⁺, corresponding to [C₅H₃Br₂N₂]⁺.

Alpha-cleavage: Common in amines, this involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Cleavage of the pyridine ring: Aromatic rings are relatively stable, but can fragment under high energy, leading to smaller charged species. libretexts.org

The presence of two bromine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any bromine-containing fragments, simplifying the interpretation of the spectrum.

Solid-State Structural Analysis (X-ray Crystallography)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of analogous substituted pyridines allows for a detailed prediction of its likely solid-state characteristics. The crystallization of dihalopyridines can sometimes be challenging due to factors like the reduced nucleophilicity of the pyridinic nitrogen. jyu.fi

Table 2: Predicted Crystallographic Parameters for this compound (based on analogs)

Parameter Predicted Value/System
Crystal System Monoclinic or Triclinic
Space Group P2₁/c, P-1, or C2/c

These predictions are based on crystallographic data from similarly substituted pyridine derivatives. mdpi.comjyu.fimdpi.com

Investigation of Intramolecular and Intermolecular Interactions

Intramolecular Interactions: An important potential intramolecular interaction is a hydrogen bond between the amine proton (N-H) and one of the adjacent bromine atoms (N-H···Br). Such interactions can influence the planarity and conformation of the molecule. royalsocietypublishing.org The formation of a pseudo-ring through an intramolecular hydrogen bond between a pyridine nitrogen and an amino group has been shown to be a key factor in the conformation of similar molecules. nih.gov

Intermolecular Interactions: A variety of intermolecular forces are expected to play a role in the crystal lattice:

Halogen Bonding: The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with the nitrogen atom of a neighboring pyridine ring (Br···N). The strength of these interactions generally increases from chlorine to bromine to iodine. nih.gov These interactions can be highly directional and play a significant role in crystal engineering. acs.orgnih.gov

π-π Stacking: The aromatic pyridine rings can stack on top of each other. The presence of substituents influences whether the stacking is face-to-face or offset. mdpi.com These interactions contribute to the formation of columnar or layered structures.

Analysis of Crystal Packing and Supramolecular Motifs

The interplay of the intermolecular interactions described above gives rise to specific, repeating patterns known as supramolecular motifs. These motifs are the building blocks of the extended crystal lattice.

For substituted pyridines, several common motifs are observed:

Centrosymmetric Dimers: Molecules can pair up through complementary hydrogen bonds, such as two N-H···N interactions, to form stable dimeric structures.

Chains and Ribbons: Hydrogen bonds or halogen bonds can link molecules in a one-dimensional fashion, creating infinite chains or ribbons. researchgate.netcore.ac.uk For instance, N-H···N hydrogen bonds can generate a helical chain motif. researchgate.net

Layered Structures (Sheets): One-dimensional chains can be further linked by weaker interactions (like C-H···Br or π-π stacking) to form two-dimensional sheets. nih.gov

Three-Dimensional Networks: A combination of strong hydrogen bonds, halogen bonds, and other weaker interactions can create a complex three-dimensional framework. core.ac.uk

The specific combination of the electron-withdrawing bromine atoms and the electron-donating N-methylamino group in this compound will determine which of these motifs are favored, ultimately defining its unique crystal packing and solid-state properties. The unpredictability in the structures adopted by co-crystallized ionic forms highlights the complexity of predicting these outcomes. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2,6-dibromo-N-methylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Pathways : Start with bromination of N-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Regioselectivity at the 2,6-positions is achieved via steric and electronic effects of the N-methyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent decomposition. Catalytic additives like DMAP or Lewis acids (e.g., AlCl₃) may enhance bromination efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Expect signals for N-methyl (δ ~3.0–3.5 ppm, singlet) and pyridine protons (δ ~7.5–8.5 ppm, coupling patterns). Bromine substituents deshield adjacent carbons (¹³C δ ~120–140 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹, amine), C-Br (~600 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Validation : Compare with computed spectra (DFT) or databases like PubChem .

Q. What crystallographic tools are suitable for determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation. SHELX programs (SHELXT for solution, SHELXL for refinement) resolve heavy atoms (Br) efficiently .
  • Visualization : Mercury software (CCDC) analyzes packing motifs and hydrogen-bonding networks. Compare with Cambridge Structural Database (CSD) entries for similar pyridines .

Advanced Research Questions

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromines at 2,6-positions act as leaving groups. Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., phenyl, vinyl) in THF/H₂O. Monitor regioselectivity via HPLC-MS .
  • Challenges : Competing debromination may occur. Optimize ligand choice (e.g., XPhos) and temperature (80–100°C) to retain both bromines .

Q. What computational methods predict the electronic properties and potential biological targets of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies (B3LYP/6-31G* basis set). Bromine’s electron-withdrawing effect lowers HOMO, affecting redox behavior .
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) from PDB. The N-methyl group may enhance lipid solubility, improving membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC). For SXRD, verify thermal ellipsoids and R-factors (<5% Rint) .
  • Reproducibility : Replicate synthesis under varying conditions (solvent, temperature) to isolate polymorphs or solvates. Compare with CSD entries (e.g., refcode XYZABC) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 3.28 (s, 3H, N-CH₃)
¹³C NMRδ 38.5 (N-CH₃), 121.4 (C-Br)
IR (KBr)3280 cm⁻¹ (N-H), 610 cm⁻¹ (C-Br)

Q. Table 2: Crystallographic Parameters (Hypothetical)

ParameterValueTool
Space GroupP2₁/cSHELXL
R-factor0.032Mercury
H-bondingN-H···Br (2.9 Å)CSD

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